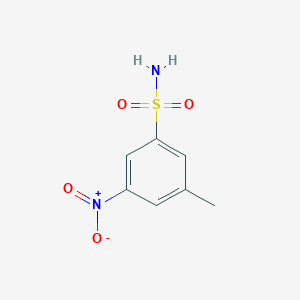

3-Methyl-5-nitrobenzenesulfonamide

Beschreibung

3-Methyl-5-nitrobenzenesulfonamide (C₇H₇N₂O₄S) is a sulfonamide derivative characterized by a nitro (-NO₂) group at position 5 and a methyl (-CH₃) group at position 3 on the benzene ring. Sulfonamides are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anti-HIV properties .

Eigenschaften

IUPAC Name |

3-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-2-6(9(10)11)4-7(3-5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRRHINGYUIFGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-Methyl-5-nitrobenzenesulfonamide typically involves a multi-step process. One common method starts with the sulfonation of paranitrotoluene using chlorosulfonic acid to produce 2-methyl-5-nitrobenzenesulfonyl chloride. This intermediate is then subjected to a hydrogenation addition reaction in the presence of a catalyst, ammonia water, and an organic solvent under high temperature and pressure conditions to yield 3-Methyl-5-nitrobenzenesulfonamide .

Analyse Chemischer Reaktionen

3-Methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: It serves as a precursor in the synthesis of drugs that target specific enzymes or receptors in the body.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, the compound disrupts the production of folic acid, which is essential for the growth and replication of bacteria .

Vergleich Mit ähnlichen Verbindungen

Positional Isomer: 2-Methyl-5-nitrobenzenesulfonamide

Structural Differences :

- Substituent Positions : Methyl at position 2 (ortho to sulfonamide) vs. position 3 (meta) in the target compound.

- Synthesis : Prepared via reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with ammonium carbonate under heating .

- Crystal Structure : Exhibits intermolecular N–H⋯O hydrogen bonds forming chains along the a-axis. The methyl group’s position may alter packing efficiency compared to the 3-methyl analog .

- Biological Activity : Associated with anti-HIV, anti-inflammatory, and antimicrobial properties, though these are attributed to related sulfonamides rather than the compound itself .

Inferences for Target Compound :

- Bioactivity may vary due to differences in steric hindrance near the sulfonamide group.

Multifunctional Derivative: 3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Structural Differences :

- Substituents: Additional amino (-NH₂) at position 3, hydroxy (-OH) at position 4, and dimethylation on the sulfonamide nitrogen .

- However, N,N-dimethylation reduces hydrogen-bond donor capacity, possibly lowering aqueous solubility compared to the primary sulfonamide . Reactivity: The amino group introduces a site for further derivatization (e.g., diazotization), while the nitro group may stabilize electron-deficient intermediates.

Comparison with Target Compound :

- The absence of amino/hydroxy groups in 3-methyl-5-nitrobenzenesulfonamide likely reduces polarity but simplifies synthetic routes.

- N,N-dimethylation in the analog may reduce antimicrobial efficacy compared to primary sulfonamides.

Benzoic Acid Derivative: 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid

Structural Differences :

- Substituents: Phenoxy (-OPh) at position 4 and carboxylic acid (-COOH) at position 1 .

- Impact on Properties: Acidity: The carboxylic acid group (pKa ~2-3) significantly lowers pH compared to sulfonamides (pKa ~10-11). Solubility: Sodium salt formation via the carboxylic acid could enhance water solubility, while the phenoxy group adds lipophilicity .

Comparison with Target Compound :

- The carboxylic acid enables salt formation, a feature absent in 3-methyl-5-nitrobenzenesulfonamide, which may limit its pharmaceutical formulation flexibility.

- Phenoxy substitution could improve membrane permeability but reduce metabolic stability.

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Functional Group Diversity: Amino/hydroxy groups enhance polarity but complicate synthesis, while carboxylic acids enable salt formation for improved bioavailability .

- Biological Activity: Primary sulfonamides (e.g., 3-methyl-5-nitrobenzenesulfonamide) are more likely to exhibit antimicrobial activity than N,N-dimethylated derivatives due to increased hydrogen-bond donor capacity.

Biologische Aktivität

3-Methyl-5-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Methyl-5-nitrobenzenesulfonamide is characterized by the presence of a nitro group and a sulfonamide functional group attached to a benzene ring. This structure contributes to its biological properties.

Antimicrobial Activity

Research indicates that 3-Methyl-5-nitrobenzenesulfonamide exhibits antimicrobial properties . The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, although detailed studies are required to elucidate the exact pathways involved.

In Vitro Studies

In vitro studies have demonstrated that 3-Methyl-5-nitrobenzenesulfonamide possesses anticancer properties . For instance, it has been evaluated in several human cancer cell lines, including:

- HT-29 (colon carcinoma)

- MCF-7 (breast carcinoma)

- M21 (skin melanoma)

The compound exhibited significant antiproliferative activity at micromolar concentrations, with IC50 values indicating effective inhibition of cell growth. Table 1 summarizes the antiproliferative activity across different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 12.5 | Induction of apoptosis |

| MCF-7 | 15.8 | Cell cycle arrest in S-phase |

| M21 | 10.2 | DNA damage response activation |

The studies suggest that the compound may induce apoptosis through the activation of caspases and other apoptotic markers, similar to known chemotherapeutic agents like cisplatin .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has indicated that modifications to the sulfonamide group can significantly alter the biological activity of derivatives based on 3-Methyl-5-nitrobenzenesulfonamide. Substitutions at specific positions on the benzene ring have been shown to enhance or diminish antiproliferative effects, highlighting the importance of molecular design in developing effective anticancer agents .

Case Studies

Several case studies have explored the application of 3-Methyl-5-nitrobenzenesulfonamide in cancer treatment:

- Study on HT-29 Cells : This study demonstrated that treatment with 3-Methyl-5-nitrobenzenesulfonamide resulted in a notable decrease in cell viability and induced apoptosis markers such as PARP cleavage.

- Combination Therapy : In combination with other chemotherapeutics, this compound showed synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.